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Introduction

The YEATS (Yaf9, ENL, AF9, Tafl4, SAS5) domain is an epigenetic reader module that
recognizes acetylated and crotonylated lysine residues on histone tails, playing a crucial role in
the regulation of gene transcription. Two human YEATS domain-containing proteins, MLLT1
(ENL) and MLLT3 (AF9), have emerged as compelling targets in oncology.[1] Both are
components of powerful transcriptional elongation complexes, such as the Super Elongation
Complex (SEC), and their dysregulation is strongly associated with the onset and progression
of various cancers, particularly acute myeloid leukemia (AML).

To facilitate the study of MLLT1 and MLLT3 biology and to explore their therapeutic potential, a
potent, selective, and cell-permeable chemical probe, SGC-IMLLT, was developed.[1][2][3][4]
This guide provides a comprehensive overview of SGC-IMLLT, including its biochemical and
cellular characteristics, detailed experimental protocols for its use, and its role in understanding
MLLT1/3-associated biology.

Data Presentation: Quantitative Profile of SGC-
IMLLT

SGC-IMLLT (also referred to as compound 92 in the primary literature) is a first-in-class
chemical probe that competitively inhibits the interaction between the MLLT1/3 YEATS domains
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and acetylated histones.[5][6] Its activity has been thoroughly characterized using a variety of
biochemical and cellular assays. A less active enantiomer, SGC-IMLLT-N (compound 91),
serves as a valuable negative control for in-cell experiments.

Table 1: Biochemical Activity of SGC-IMLLT and
Negative Control

Compound  Target Assay Parameter Value (pM) Reference
SGC-MLLT MLLT1 YD AlphaScreen  ICso 0.26 [5][6]
MLLT1 YD ITC Kd 0.129 [5]

MLLT3 YD ITC Kd 0.077 [5]

SGC-IMLLT-N  MLLT1 YD ITC Kd >25

MLLT3 YD ITC Kd 0.54

YD: YEATS Domain; ICso: Half-maximal inhibitory concentration; Kd: Dissociation constant;
ITC: Isothermal Titration Calorimetry.

Table 2: Cellular Activity and Selectivity of SGC-IMLLT
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SGC-iMLLT SGC-iMLLT-N
Target/Assay Parameter Reference
Value (pM) Value (pM)
Cellular Target
Engagement
MLLT3-H3.3
Interaction NanoBRET ICso 0.4 5.8
(HEK293)
MLLT1 Thermal o
o N Diminished
Stabilization CETSA Stabilizes o
Activity
(MV4;11)
Selectivity
AlphaScreen
YEATS2 YD >10 Not Reported [7]
ICso0
AlphaScreen
YEATS4 YD >10 Not Reported [7]
ICso0
Bromodomains Thermal Shift No Activity @ 50
Not Reported [7]
(48 tested) Assay Y
BRDA4(1), CBP, _
No Inhibition @
TAF1, CECR2, AlphaScreen 10 UM Not Reported [7]
H

FALZ

NanoBRET: Nanobody Bioluminescence Resonance Energy Transfer; CETSA: Cellular
Thermal Shift Assay.

Signaling Pathways and Experimental Workflows
MLLT1/3 in Transcriptional Regulation

MLLT1 and MLLT3 are key components of transcriptional regulatory complexes. They
recognize acetylated histones (H3Kac) via their YEATS domains, which facilitates the
recruitment of machinery, such as the Super Elongation Complex (SEC) and the histone
methyltransferase DOTLL, to chromatin. This action promotes transcriptional elongation and is
critical for the expression of key oncogenes like MYC. SGC-IMLLT acts by competitively
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binding to the YEATS domain, thereby displacing MLLT1/3 from chromatin and inhibiting
downstream transcriptional activity.

Chromatin

|
|
AFetyI ation

\

Recognized by
YEATS Domain

Inhibits Binding H3K79 Methylation
|

Trar|scriptional Regulatioh

Recruits

Super Elocation

Complex (SEC) DOT1L Complex

Promotes Elongation

RNA Pol Il

Initiates

Oncogene Transcription
(e.g., MYC)

Click to download full resolution via product page

Caption: MLLT1/3 signaling pathway and mechanism of SGC-iMLLT inhibition.
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Experimental Workflow for SGC-IMLLT Characterization

The discovery and validation of SGC-IiMLLT followed a rigorous workflow, beginning with a
high-throughput biochemical screen and progressing through detailed biophysical and cellular
characterization to confirm potency, selectivity, and target engagement.
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Caption: Experimental workflow for the discovery and validation of SGC-iIMLLT.
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Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the

characterization of SGC-IMLLT. These are representative protocols and may require

optimization based on specific cell lines and laboratory conditions.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) for Biochemical Inhibition

This assay measures the ability of SGC-IMLLT to disrupt the interaction between a purified

YEATS domain and a biotinylated histone peptide.

Materials:

Purified His-tagged MLLT1 or MLLT3 YEATS domain

Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K27ac)

Streptavidin-coated Donor beads (PerkinElmer)

Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer)

Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NacCl, 0.1% BSA

SGC-iMLLT and control compounds in DMSO

384-well white opaque microplates (e.g., ProxiPlate)

Procedure:

Prepare a serial dilution of SGC-IMLLT and control compounds in DMSO. Further dilute in
Assay Buffer to the desired final concentrations.

Add the His-tagged YEATS domain protein and the biotinylated histone peptide to the wells
of the microplate. Final concentrations typically range from 25 to 200 nM and should be
optimized based on ECoqo values from titration experiments.

Add the diluted compounds to the wells. Include DMSO-only wells as a no-inhibition control.
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 Incubate for 30 minutes at room temperature.

e In subdued light, prepare a mixture of Streptavidin-Donor and Ni-NTA Acceptor beads in
Assay Buffer (typically 10-20 pg/mL each).

e Add the bead mixture to all wells.
o Seal the plate and incubate in the dark at room temperature for 1-2 hours.

o Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader)
with excitation at 680 nm and emission detection between 520-620 nm.

o Calculate ICso values by fitting the dose-response data to a four-parameter logistic equation.

NanoBRET Assay for Cellular Target Engagement

This assay quantifies the displacement of MLLT1/3 from histone H3.3 in living cells by SGC-
iMLLT.

Materials:

o HEK293 cells

o Expression vector for MLLT1 or MLLT3 fused to NanoLuc® luciferase (N-terminal tag)
o Expression vector for Histone H3.3 fused to HaloTag® (C-terminal tag)

» FUGENE HD transfection reagent or similar

e Opti-MEM | Reduced Serum Medium

e NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

e HaloTag® NanoBRET™ 618 Ligand

o White, tissue-culture treated 96-well plates

Procedure:
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o Transfection: Co-transfect HEK293 cells with the NanoLuc-MLLT1/3 and HaloTag-H3.3
plasmids. A 1:10 ratio (NanoLuc® to HaloTag® plasmid) is often a good starting point to
optimize the signal.

o Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
Plate the cells into the 96-well plate.

o Compound Treatment: Prepare serial dilutions of SGC-IMLLT and the negative control. Add
the compounds to the cells and incubate for the desired time (e.g., 4-24 hours) at 37°C, 5%
COa..

e Ligand and Substrate Addition: Prepare a 20X stock of the HaloTag® 618 Ligand. Dilute it to
the final desired concentration (e.g., 100 nM) in Opti-MEM and add to the cells. Incubate for
at least 2 hours.

e Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the
extracellular inhibitor in the supplied buffer according to the manufacturer's protocol.

e Add the detection reagent to all wells.

o Detection: Read the plate within 10 minutes on a luminometer equipped with two filters: one
for donor emission (460 nm) and one for acceptor emission (>610 nm).

o Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor
signal. The data is often presented as milliBRET units (mBU), which is the BRET ratio
multiplied by 1000. Determine ICso values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

CETSA assesses target engagement by measuring the thermal stabilization of the target
protein upon ligand binding.

Materials:

e MV4:11 cells or other relevant cell line
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e SGC-IMLLT and DMSO control

» Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

e PCR tubes

e Thermal cycler

» Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

e Equipment for Western blotting

Procedure:

o Compound Treatment: Treat cultured cells with the desired concentrations of SGC-iMLLT or
DMSO for 1-2 hours at 37°C.

o Cell Harvesting: Harvest the cells by centrifugation and wash once with PBS. Resuspend the
cell pellet in PBS containing protease/phosphatase inhibitors.

o Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal
cycler and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes,
followed by cooling to 4°C for 3 minutes.

o Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water
bath) or sonication.

o Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20
minutes at 4°C to pellet the aggregated, denatured proteins.

o Western Blotting: Carefully collect the supernatant (soluble protein fraction). Determine the
protein concentration, normalize samples, and analyze the levels of soluble MLLT1 by
Western blotting.

o Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of
soluble MLLT1 as a function of temperature. A rightward shift in the melting curve for SGC-
iMLLT-treated samples compared to the DMSO control indicates thermal stabilization and
target engagement.
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Western Blotting for MLLT1

This protocol is for detecting the soluble MLLT1 protein from CETSA samples.
Materials:

e SDS-PAGE gels

 PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibody: Anti-MLLT1/ENL antibody (e.g., Cell Signaling Technology #14893)
o HRP-conjugated secondary antibody

o ECL (Enhanced Chemiluminescence) substrate

e Imaging system (e.g., CCD camera-based imager)

Procedure:

o SDS-PAGE: Load equal amounts of protein from the CETSA supernatants onto an SDS-
PAGE gel and perform electrophoresis to separate proteins by size.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a
standard wet or semi-dry transfer protocol.

e Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with
gentle agitation to prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary anti-MLLT1 antibody
(diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at
4°C with gentle shaking.

e Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered
saline with 0.1% Tween-20).
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e Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

e Washing: Repeat the washing step as in step 5.

o Detection: Apply the ECL substrate to the membrane according to the manufacturer's
instructions.

¢ Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Analyze the band intensities using image analysis software.

Conclusion

SGC-IMLLT is a well-characterized, potent, and selective chemical probe for the YEATS
domains of MLLT1 and MLLT3.[2][3][4] Its demonstrated biochemical and cellular activity,
combined with the availability of a matched negative control, makes it an invaluable tool for
dissecting the biological functions of MLLT1 and MLLT3. The detailed protocols provided in this
guide are intended to enable researchers to confidently employ SGC-iMLLT in their studies to
further understand the roles of these epigenetic readers in health and disease, and to explore
the therapeutic potential of their inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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